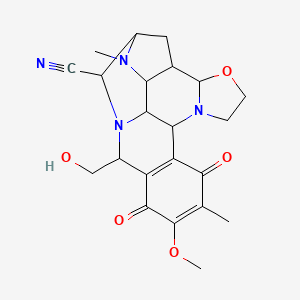
3-ethoxy-N-(2-thiazolyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethoxy-N-(2-thiazolyl)benzamide is a member of benzamides.
Scientific Research Applications
Antimicrobial Properties
Benzamide derivatives, including those similar to 3-ethoxy-N-(2-thiazolyl)benzamide, have been synthesized and evaluated for their antimicrobial efficacy. Studies found significant antibacterial and antifungal activities in certain compounds, which could be relevant to this compound (Priya et al., 2006).
Chromatographic Studies
N-(thiazol-2-ylcarbamothioyl) benzamide, a compound similar to this compound, has been used as an ionophore in chromatographic studies to measure chromium in pharmaceutical samples. This application demonstrates the compound's potential in analytical chemistry (Ebadi Vazifekhoran et al., 2023).
Glucokinase Activation
Derivatives of benzamide, including 3-alkoxy-5-phenoxy-N-thiazolyl benzamides, have been identified as glucokinase activators. This suggests potential applications in the treatment of conditions like type 2 diabetes mellitus (Iino et al., 2009).
Inhibitors in Biochemical Studies
Some benzamide derivatives are potent inhibitors in biochemical pathways. For example, 4-ethylamino-3-(2-hydroxyethoxy)-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide is a significant inhibitor of stearoyl-CoA desaturase-1, important for understanding metabolic diseases and cancer (Uto et al., 2009).
Synthetic Chemistry Applications
Benzamide derivatives, including those structurally similar to this compound, are used in synthetic chemistry for various purposes. For instance, they have been synthesized for studies in crystallography and for potential applications in medicinal chemistry (Hughes et al., 2005).
Properties
Molecular Formula |
C12H12N2O2S |
|---|---|
Molecular Weight |
248.3 g/mol |
IUPAC Name |
3-ethoxy-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C12H12N2O2S/c1-2-16-10-5-3-4-9(8-10)11(15)14-12-13-6-7-17-12/h3-8H,2H2,1H3,(H,13,14,15) |
InChI Key |
FSVDGFBFHIAZHT-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=NC=CS2 |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=NC=CS2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


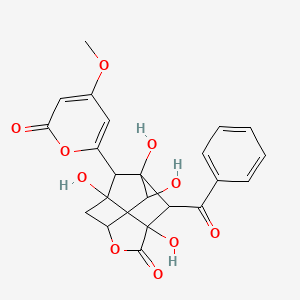


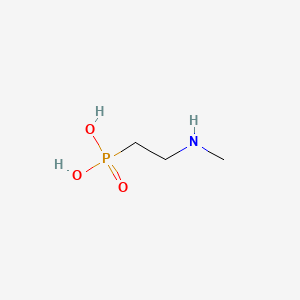

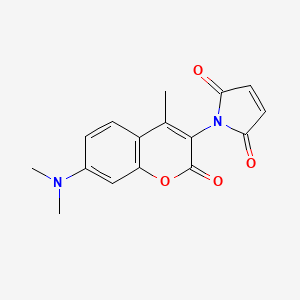
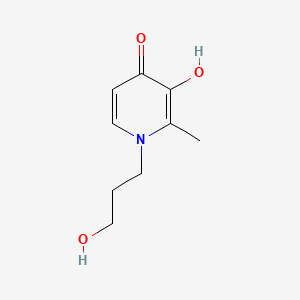

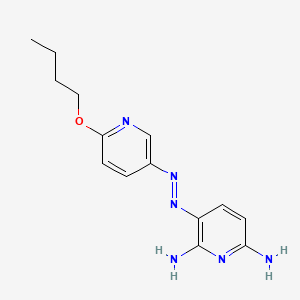
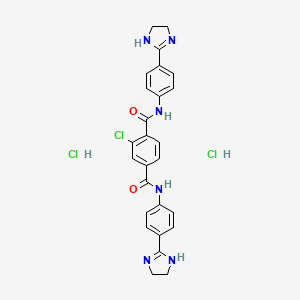
![8-ethylidene-3-hydroxy-2,6-dimethoxy-6,6a,7,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B1210946.png)
